N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-2-methylbenzamide is an organic compound that features a bifuran moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-methylbenzamide typically involves the coupling of a bifuran derivative with a benzamide precursor. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions. The reaction generally employs coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for solvent, reaction time, and substrate amounts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance yield and purity. The scalability of microwave-assisted synthesis also makes it a viable option for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide or furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: Used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-2-methylbenzamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-({[2,3’-bifuran]-5-yl}methyl)-1,3-benzothiazole-2-carboxamide
- 4-Ethyl-5,5-diphenyl-4,5-dihydro-2,2’-bifuran-3-carbonitrile
- [2,2’-Bifuran]-5-carboxaldehyde
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-2-methylbenzamide is unique due to its specific bifuran and benzamide structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-4-2-3-5-15(12)17(19)18-10-14-6-7-16(21-14)13-8-9-20-11-13/h2-9,11H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJBHNYCEDQJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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